4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a propyl group and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 7-hydroxy-4-propylcoumarin with a suitable benzoic acid derivative. One common method includes the use of ethylchloroacetate and hydrazine hydrate as reagents . The reaction conditions often involve heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity . The exact pathways and targets are still under investigation, but its structure suggests it may affect cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
- 4-{[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
- 4-{[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
Uniqueness
4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to distinct interactions with biological targets and different pharmacokinetic profiles .
Properties
IUPAC Name |
4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-2-3-15-10-19(21)25-18-11-16(8-9-17(15)18)24-12-13-4-6-14(7-5-13)20(22)23/h4-11H,2-3,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVAWTCLEAVBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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